molecular formula C13H7BrFN3O B15169606 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-18-0

6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B15169606
CAS No.: 646525-18-0
M. Wt: 320.12 g/mol
InChI Key: MWAXXRYEPYUKFI-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that features a benzotriazinone core substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2-fluoroaniline with bromine and subsequent cyclization. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazinones.

Scientific Research Applications

6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(2-chlorophenyl)-1,2,3-benzotriazin-4(3H)-one
  • 6-Bromo-3-(2-methylphenyl)-1,2,3-benzotriazin-4(3H)-one
  • 6-Bromo-3-(2-nitrophenyl)-1,2,3-benzotriazin-4(3H)-one

Uniqueness

6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and material science applications.

Properties

CAS No.

646525-18-0

Molecular Formula

C13H7BrFN3O

Molecular Weight

320.12 g/mol

IUPAC Name

6-bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H7BrFN3O/c14-8-5-6-11-9(7-8)13(19)18(17-16-11)12-4-2-1-3-10(12)15/h1-7H

InChI Key

MWAXXRYEPYUKFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=N2)F

Origin of Product

United States

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